molecular formula C13H20ClNO B1388719 4-(4-Ethylphenoxy)piperidine hydrochloride CAS No. 1185298-66-1

4-(4-Ethylphenoxy)piperidine hydrochloride

Cat. No.: B1388719
CAS No.: 1185298-66-1
M. Wt: 241.76 g/mol
InChI Key: QJZSKLYIIINPNN-UHFFFAOYSA-N
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Description

4-(4-Ethylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.76 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various scientific research applications, particularly in the fields of chemistry and biology.

Biochemical Analysis

Biochemical Properties

4-(4-Ethylphenoxy)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can influence the metabolic pathways of other compounds.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds with a piperidine nucleus, like this compound, can exhibit anticancer, antimicrobial, and anti-inflammatory properties . These effects are mediated through the modulation of various signaling pathways and gene expression profiles within the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s interaction with cytochrome P450 enzymes, for example, involves the activation of N-H bond and subsequent electron-proton transfer, which plays a crucial role in its metabolic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under normal conditions, but its stability can be influenced by factors such as temperature and humidity . Long-term studies have shown that exposure to light and moisture can lead to degradation, affecting its potency and purity. These temporal changes can impact its effectiveness in biochemical assays and experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as anti-inflammatory and antimicrobial properties. At higher doses, it can cause toxic or adverse effects, including potential liver toxicity . It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound undergoes various biochemical transformations, including hydroxylation and ring contraction, which are essential for its biological activity. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For instance, its interaction with cytochrome P450 enzymes often occurs in the endoplasmic reticulum, where these enzymes are predominantly located.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylphenoxy)piperidine hydrochloride typically involves the reaction of 4-ethylphenol with piperidine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(4-Ethylphenoxy)piperidine hydrochloride is used in various scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 4-(4-Ethylphenoxy)piperidine hydrochloride is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

4-(4-ethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-2-11-3-5-12(6-4-11)15-13-7-9-14-10-8-13;/h3-6,13-14H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZSKLYIIINPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185298-66-1
Record name Piperidine, 4-(4-ethylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185298-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.